2-(2-Methoxy-5-methylphenyl)acetimidamide

Description

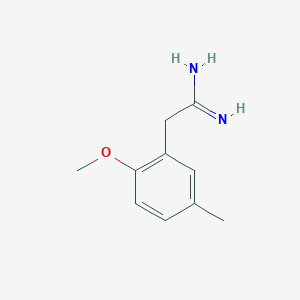

2-(2-Methoxy-5-methylphenyl)acetimidamide is a substituted acetimidamide derivative characterized by a phenyl ring bearing a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position, linked to an acetimidamide backbone (CH₂-C(=NH)-NH₂). Acetimidamides are nitrogen-rich analogs of acetamides, where the carbonyl group is replaced by an amidine moiety.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)ethanimidamide |

InChI |

InChI=1S/C10H14N2O/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |

InChI Key |

NUESIHZCLJDTPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)acetimidamide typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The imidamide group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Products may include 2-(2-methoxy-5-methylphenyl)acetic acid.

Reduction: Products may include 2-(2-methoxy-5-methylphenyl)ethylamine.

Substitution: Products may include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)acetimidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetimidamide Derivatives

*Calculated based on structural inference.

- Bulkier Groups: Compounds like N-Hydroxy-2-(naphthalen-2-yl)acetimidamide exhibit reduced solubility due to the naphthyl group but increased lipophilicity, favoring membrane permeability.

Table 2: Yield Comparison of Acetimidamide Derivatives

| Compound | Substituents (Aromatic/Indole) | Yield (%) | Notable Features |

|---|---|---|---|

| 2f | Benzyl, 5-OCH₃, 4-Cl | 76 | Moderate steric hindrance |

| 2g | Benzyl, 4-Br-2-Cl | 55 | Electron-withdrawing halogens |

| 2h | Methyl, 4-OCH₃ | 71 | EDGs enhance stability |

| 2j | Bis(4-OCH₃) | 80–82 | High yield due to EDGs |

- The target compound’s methoxy and methyl groups (both EDGs) are analogous to 2h and 2j, suggesting similarly high yields (>70%) if synthesized under comparable conditions. Halogenated analogs (e.g., 2g) show lower yields, likely due to steric and electronic challenges.

Spectroscopic and Analytical Profiles

While spectral data for 2-(2-Methoxy-5-methylphenyl)acetimidamide are unavailable, analogs from exhibit characteristic IR and NMR patterns:

Biological Activity

2-(2-Methoxy-5-methylphenyl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a methoxy group and a methyl group attached to a phenyl ring, along with an acetimidamide functional group. This unique configuration enhances its reactivity and solubility, making it a candidate for various therapeutic applications.

The molecular formula of 2-(2-Methoxy-5-methylphenyl)acetimidamide is . The presence of the methoxy and methyl substituents contributes to its biological interactions, particularly in enzyme modulation.

Anti-inflammatory Properties

Research indicates that 2-(2-Methoxy-5-methylphenyl)acetimidamide exhibits notable anti-inflammatory properties. It has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes suggests its potential as a therapeutic agent for treating inflammatory conditions. Quantitative assessments of binding affinity reveal promising inhibitory effects that merit further exploration into its mechanisms of action and therapeutic potential.

Anticancer Activity

In addition to its anti-inflammatory effects, studies have begun to explore the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that 2-(2-Methoxy-5-methylphenyl)acetimidamide can reduce cell viability. For instance, when tested on MCF-7 breast cancer cells, it exhibited dose-dependent cytotoxicity, indicating significant potential as an anticancer agent .

Study on COX Inhibition

A study published in 2024 highlighted the interactions of 2-(2-Methoxy-5-methylphenyl)acetimidamide with COX enzymes. The findings showed that:

- The compound effectively inhibited both COX-1 and COX-2 activities.

- The inhibition was significant enough to suggest potential applications in managing inflammatory diseases.

Anticancer Efficacy

Another study focused on the compound's effects on MCF-7 cells over various exposure times:

| Exposure Time | IC50 (µM) | Metabolic Activity (%) |

|---|---|---|

| 24 hours | >200 | Significant decrease |

| 48 hours | 82.5 | Dose-dependent decline |

| 72 hours | 68.8 | Reduced activity |

This data indicates that the compound's efficacy increases over time, highlighting its potential as a therapeutic agent against breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.